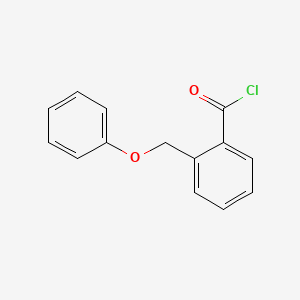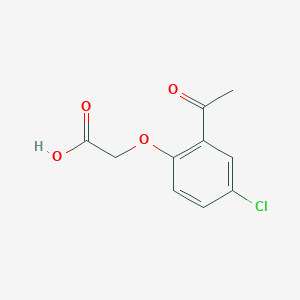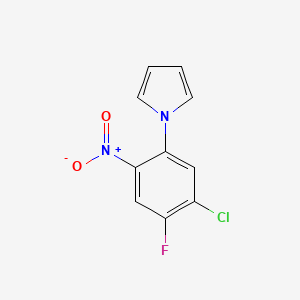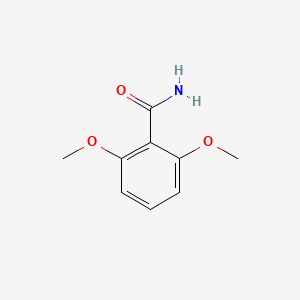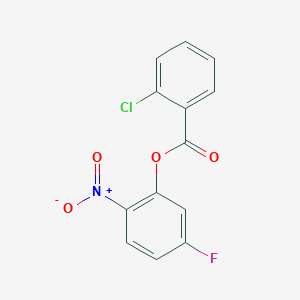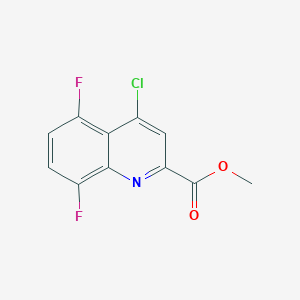
2,4-Decanediol
Descripción general
Descripción
2,4-Decanediol is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Soil Management
2,4-Decanediol, particularly in the form of 1,9-decanediol, has been identified as a biological nitrification inhibitor (BNI) with significant implications in agricultural soil management. Lu et al. (2019) discovered that 1,9-decanediol, found in rice root exudates, can effectively inhibit soil nitrification. This compound demonstrated a higher inhibition effect on soil nitrification compared to other BNIs and synthetic nitrification inhibitors like dicyandiamide (DCD). This suggests its potential as an efficient and natural way to mitigate nitrogen losses in agricultural settings, thereby enhancing crop productivity and environmental sustainability (Lu et al., 2019).
Biotechnological Production of Chemicals
This compound derivatives like 1,4-butanediol and 2,3-butanediol have significant industrial applications. Studies by Liu & Lu (2015) and Yim et al. (2011) demonstrated the potential of engineered Escherichia coli for the autonomous production of 1,4-butanediol, an important industrial chemical. This approach, which combines synthetic biology with metabolic engineering, illustrates a sustainable and cost-effective method for producing valuable chemicals from renewable resources (Liu & Lu, 2015); (Yim et al., 2011).
Material Science Applications
In the field of material science, derivatives of this compound are used in the synthesis of polymers and advanced materials. For instance, the synthesis of 1,10-decanediol-based polymers has been explored for various applications. Gunatillake et al. (1998) studied the preparation of polycarbonate and copolycarbonate macrodiols using 1,10-decanediol, demonstrating its potential in creating materials with diverse structural features for different applications, such as elastomers and plastics (Gunatillake et al., 1998).
Direcciones Futuras
While specific future directions for 2,4-Decanediol are not well-documented, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the use of this compound and similar compounds in the development of new therapeutic strategies.
Mecanismo De Acción
Target of Action
It’s known that this compound interacts with myofibrillar proteins
Mode of Action
2,4-Decanediol appears to play a role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It’s suggested that hydrophobic interactions and hydrogen bonding are the primary driving forces behind the binding of this compound with myofibrillar proteins .
Biochemical Pathways
It’s suggested that the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine may be involved . These key volatile compounds might arise from the metabolism of these amino acids, potentially being products of arginine biosynthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in protein conformation and induction of oxidative degradation . These changes can influence the overall aroma development, particularly in the context of food science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s impact on protein conformation and aroma development is relevant in the context of food storage and refrigeration . .
Análisis Bioquímico
Biochemical Properties
2,4-Decanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and hydrolases, which facilitate its conversion into other metabolites. The hydroxyl groups in this compound allow it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and catalytic efficiency. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to its oxidation and subsequent involvement in metabolic pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human keratinocytes, for instance, this compound has been shown to modulate cell viability, metabolic activity, and inflammatory responses. It influences cell signaling pathways by affecting the release of growth factors such as insulin-like growth factor (IGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF). Moreover, this compound impacts gene expression by modulating the activity of transcription factors like FOXO-I, which plays a role in cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain oxidoreductases by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. This compound can be oxidized by dehydrogenases to form corresponding ketones or aldehydes, which can then enter further metabolic processes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites .
Propiedades
IUPAC Name |
decane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJXRWSHIASCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290870 | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-56-6 | |
| Record name | 2,4-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


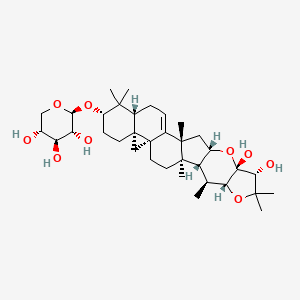
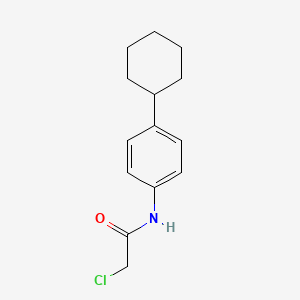
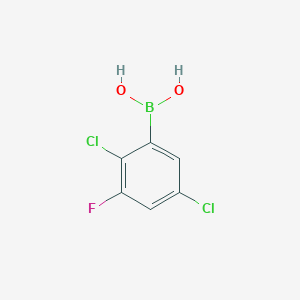
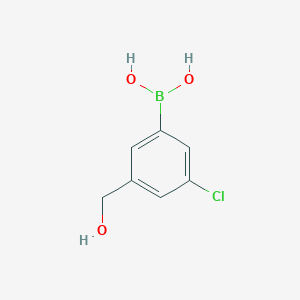
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide](/img/structure/B3031250.png)
![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)
